molecular formula C6H9NOS B12917501 3-Methyl-5-((methylthio)methyl)isoxazole CAS No. 62705-67-3

3-Methyl-5-((methylthio)methyl)isoxazole

Cat. No.: B12917501
CAS No.: 62705-67-3
M. Wt: 143.21 g/mol
InChI Key: IDRVGVDHLOMVNU-UHFFFAOYSA-N
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Description

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in organic chemistry. nih.govijpca.org Its significance stems from its presence in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities. nih.govnih.gov The unique electronic and structural features of the isoxazole ring allow it to participate in various non-covalent interactions, making it a valuable component in the design of therapeutic agents. bohrium.com

The isoxazole moiety is a key structural feature in several commercially available drugs, demonstrating its clinical importance. nih.gov For instance, the antibiotic sulfamethoxazole (B1682508) and the non-steroidal anti-inflammatory drug (NSAID) valdecoxib (B1682126) both contain an isoxazole core. The versatility of the isoxazole scaffold also extends to its role as a synthetic intermediate, where the ring can be readily synthesized and subsequently modified to introduce a variety of functional groups. nih.gov This adaptability has made isoxazole derivatives a major focus of research in drug discovery and development. bohrium.com

The broad range of pharmacological effects associated with isoxazole-containing compounds is remarkable and includes:

Antimicrobial mdpi.com

Antiviral nih.gov

Anticancer bohrium.comrsc.org

Anti-inflammatory nih.govrsc.org

Anticonvulsant mdpi.com

Analgesic ijpca.org

Antidiabetic mdpi.com

This wide array of biological activities underscores the importance of the isoxazole scaffold as a versatile platform for the development of new therapeutic agents. researchgate.netrsc.org

While the broader class of substituted isoxazoles has been extensively studied, specific research focusing solely on 3-Methyl-5-((methylthio)methyl)isoxazole is limited. However, its structural features—a methyl group at the 3-position and a methylthiomethyl group at the 5-position—place it within a class of compounds that have been investigated for their biological potential.

The presence of the methylthioether linkage is of particular interest, as sulfur-containing functional groups are known to modulate the physicochemical and biological properties of molecules. In the context of isoxazole derivatives, the introduction of sulfur-containing substituents has been explored in the development of various bioactive agents.

A notable study in the area of parasitology involved the synthesis and evaluation of a series of 3-substituted 5-methylthio-isoxazoles for their anthelmintic activity. While the specific activity of this compound was not detailed individually, its inclusion in this screening highlights its relevance within this chemical space. The general findings from this research on related compounds suggest that this structural motif is of interest for further investigation in the search for new antiparasitic agents.

Academic and industrial research into substituted isoxazoles continues to be a vibrant and productive area. researchgate.net Current research trajectories are focused on several key areas, including the development of novel synthetic methodologies, the exploration of new biological targets, and the optimization of lead compounds for improved efficacy and safety profiles. bohrium.comrsc.org

The synthesis of isoxazole derivatives is a well-established field, with numerous methods available for the construction of the isoxazole ring. nih.gov These include 1,3-dipolar cycloaddition reactions, which are among the most common and versatile approaches. rsc.org Ongoing research in this area aims to develop more efficient, regioselective, and environmentally friendly synthetic routes to access a wider diversity of substituted isoxazoles. bohrium.com

The potential of substituted isoxazoles in drug discovery is vast. rroij.comnih.gov The ability to readily modify the substituents at the 3, 4, and 5-positions of the isoxazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. bohrium.com This "tunability" makes the isoxazole scaffold an attractive starting point for the development of new drugs targeting a wide range of diseases. ijsrtjournal.commdpi.com

Future research is likely to focus on the development of isoxazole derivatives with novel mechanisms of action, as well as the application of this versatile scaffold in areas beyond medicine, such as agrochemicals and materials science. nih.gov The continued exploration of the chemical space around the isoxazole nucleus holds great promise for the discovery of new and valuable chemical entities.

Interactive Data Table: Biological Activities of Substituted Isoxazoles

Biological ActivityExample of Isoxazole Derivative Class
AnticancerPhenyl-isoxazole–carboxamide analogues
Antimicrobial3,5-disubstituted isoxazoles with halogenated phenyl rings
Anti-inflammatoryIndolyl-isoxazoles
AntifungalThiophene-substituted isoxazoles
AntiviralVarious substituted isoxazoles
Anthelmintic3-substituted 5-methylthio-isoxazoles

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62705-67-3

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3-methyl-5-(methylsulfanylmethyl)-1,2-oxazole

InChI

InChI=1S/C6H9NOS/c1-5-3-6(4-9-2)8-7-5/h3H,4H2,1-2H3

InChI Key

IDRVGVDHLOMVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CSC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 5 Methylthio Methyl Isoxazole and Analogous Compounds

Strategic Approaches to Isoxazole (B147169) Ring Construction

The synthesis of the isoxazole ring can be broadly categorized into cycloaddition and condensation reactions. These strategies offer versatile pathways to a wide array of substituted isoxazoles, starting from readily available precursors.

Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like isoxazoles. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a cyclic adduct.

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a widely utilized and highly effective method for synthesizing isoxazoles. wikipedia.orgrsc.orgresearchgate.net This reaction is known for its high regioselectivity and stereospecificity. wikipedia.org Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization. rsc.orgmdpi.com

The reaction of nitrile oxides with terminal alkynes generally leads to the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org Copper(I)-catalyzed versions of this reaction, often referred to as "click chemistry," have been developed to enhance regioselectivity and allow the reaction to proceed under mild conditions. organic-chemistry.orgnih.gov

Reactants Conditions Product Key Features Reference
Nitrile Oxide, AlkyneVaries (thermal, catalyzed)IsoxazoleHigh regioselectivity, versatile rsc.orgresearchgate.net
Aldoximes, Alkynesin situ nitrile oxide generation3,5-disubstituted isoxazolesOne-pot synthesis organic-chemistry.org
Resin-bound Alkynes, Nitrile OxidesSolid-phase synthesisResin-bound isoxazolesSuitable for parallel synthesis nih.gov
Aldoximes, Terminal AlkynesCopper(I) catalysis3,5-disubstituted isoxazolesMild conditions, high yield nih.gov

Intramolecular 1,3-dipolar cycloadditions of nitrile oxides with alkynes have also been employed to construct fused isoxazole ring systems. mdpi.com This approach is advantageous for creating complex polycyclic structures in a single step. mdpi.com

Condensation Reactions

Condensation reactions provide an alternative and classical approach to the isoxazole core. These methods typically involve the reaction of a nitrogen-containing nucleophile, such as hydroxylamine (B1172632), with a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction of hydroxylamine hydrochloride with 1,3-dicarbonyl compounds, including β-diketones, β-ketoesters, and α,β-unsaturated ketones, is a fundamental method for isoxazole synthesis. researchgate.netrsc.org The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. chegg.com The regioselectivity of the cyclization can often be controlled by the reaction conditions, particularly the pH. youtube.com For instance, the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine can potentially yield two isomeric isoxazoles. chegg.com

Carbonyl Compound Reagent Conditions Product Type Reference
2,4-PentanedioneHydroxylamineMildly acidic3,5-Dimethylisoxazole chegg.com
β-Keto estersHydroxylaminepH dependentIsoxazolin-3-ones or Isoxazolin-5-ones youtube.com
Chalcones (α,β-unsaturated ketones)Hydroxylamine hydrochloride, Sodium acetateUltrasound irradiationIsoxazole derivatives mdpi.com
Ethyl acetoacetate, AldehydesHydroxylamine hydrochlorideVarious catalysts (e.g., Na2S2O3)3-Methyl-4-arylmethyleneisoxazol-5(4H)-ones researchgate.net

This method is widely applicable and has been used to synthesize a variety of substituted isoxazoles, including those with trifluoromethyl groups. rsc.org The use of microwave irradiation and ultrasound has been shown to accelerate these reactions and improve yields. mdpi.comrsc.org

A specific application of condensation reactions for the synthesis of isoxazoles analogous to 3-Methyl-5-((methylthio)methyl)isoxazole involves the use of β-oxodithioesters. The reaction of β-oxodithioesters with hydroxylamine can be controlled to selectively produce either β-ketonitriles or 3-(methylthio)isoxazoles depending on the reaction conditions. acs.org Heating a mixture of a β-oxodithioester and hydroxylamine in acetic acid at 90 °C efficiently yields 3-methylthio-isoxazoles. rsc.orgacs.org This method provides a direct route to isoxazoles bearing a methylthio group at the 3-position.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a one-pot fashion. Several MCRs have been developed for the synthesis of isoxazole derivatives. nih.govrsc.org A common example is the three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. nih.govmdpi.com This reaction is often catalyzed by a variety of catalysts, including bases, acids, and functionalized solid supports, and can be performed in environmentally benign solvents like water. nih.govrsc.orgmdpi.com These reactions typically proceed through Knoevenagel condensation followed by cyclization to afford highly functionalized isoxazol-5(4H)-ones. mdpi.com

Components Catalyst/Conditions Product Type Key Features Reference
Aldehyde, β-Ketoester, Hydroxylamine hydrochlorideVarious catalysts (e.g., boric acid, DABCO)4H-Isoxazol-5-onesOne-pot, high yield rsc.org
Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideAgro-waste-based solvent medium3-Methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-onesEco-friendly, efficient nih.gov
Aldehyde, β-Ketoester, Hydroxylamine hydrochlorideAmine-functionalized cellulose (B213188) in water3,4-Disubstituted isoxazol-5(4H)-onesGreen chemistry principles mdpi.com

Synthesis of Specific Isoxazole Scaffolds

The construction of the isoxazole core can be achieved through various strategic disconnections and cyclization reactions. A key intermediate class, isoxazol-5(4H)-ones, serves as a versatile precursor for a range of substituted isoxazoles.

Isoxazol-5(4H)-ones are a class of isoxazole derivatives that serve as important precursors in the synthesis of other organic molecules. clockss.org Conventional methods for their synthesis include the cyclization of O-propioloyl/propargylic oximes and the condensation of 1,3-dicarbonyls with benzaldoximes. niscpr.res.in

A predominant and straightforward pathway is the one-pot, three-component cyclocondensation reaction involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl acetoacetate. clockss.orgniscpr.res.inresearchgate.net This multicomponent reaction strategy is highly valued for its efficiency and atom economy. The reaction mechanism typically begins with the formation of an enolate from the β-ketoester, which then attacks the aldehyde. Subsequent reaction with hydroxylamine hydrochloride leads to the formation of an oxime intermediate, which undergoes intramolecular cyclization to yield the final isoxazol-5(4H)-one product. clockss.org This approach allows for the synthesis of a wide array of 3,4-disubstituted isoxazol-5(4H)-ones by varying the aldehyde and β-ketoester starting materials. researchgate.net

Modern Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic protocols. Green chemistry principles, such as the use of alternative energy sources and aqueous reaction media, have been successfully applied to the synthesis of isoxazoles.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. abap.co.in This technology has been effectively utilized in the synthesis of isoxazoles.

One prominent application is in promoting 1,3-dipolar cycloaddition reactions. For instance, the reaction between in situ generated nitrile oxides and alkynes to form 3,5-disubstituted isoxazoles can be significantly accelerated. nih.gov In one reported method, aryl aldehydes are first converted to their corresponding oximes. These oximes are then treated with N-chlorosuccinimide (NCS) or similar reagents to generate a nitrile oxide intermediate, which rapidly undergoes cycloaddition with an alkyne under microwave irradiation. nih.gov This approach offers a quick and efficient route to isoxazole-linked glyco-conjugates, reducing reaction times from hours to just 15-20 minutes. nih.gov

Microwave-assisted synthesis has also been applied to solid-phase synthesis of isoxazoles, where polymer-bound enaminoketones react with hydroxylamine hydrochloride under microwave heating at 90°C for 30 minutes to yield the desired isoxazole products after cleavage. nih.gov

Reaction TypeReactantsConditionsTimeYieldReference
1,3-Dipolar CycloadditionNitrile Oxides + AlkynesMicrowave Irradiation, 110°C15-20 minGood nih.gov
Solid-Phase SynthesisPolymer-bound enaminoketone + Hydroxylamine HClMicrowave Irradiation, 90°C30 min50-70% nih.gov
CycloadditionAryl Aldehyde + TosMICMicrowave Irradiation, 65°C8 min96% acs.org

The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. nih.gov The synthesis of isoxazoles has been successfully adapted to aqueous media.

For example, 5-arylisoxazole derivatives have been synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water at 50°C for 2 hours. nih.gov This method is notable for proceeding without a catalyst, offering high yields, mild conditions, and a simple work-up procedure where the product often precipitates directly from the reaction mixture. nih.gov

Similarly, the three-component synthesis of isoxazol-5(4H)-ones from aldehydes, hydroxylamine hydrochloride, and β-ketoesters can be efficiently performed in water, often at room temperature. niscpr.res.innih.gov The use of water as a solvent not only aligns with green chemistry principles but can also enhance reaction rates and selectivity in some cases. clockss.org

Product TypeReactantsConditionsCatalystYieldReference
5-Arylisoxazoles3-(Dimethylamino)-1-arylprop-2-en-1-one + Hydroxylamine HClWater, 50°CNoneHigh nih.gov
Isoxazol-5(4H)-onesAryl Aldehyde + Hydroxylamine HCl + Ethyl AcetoacetateWater, 25°CSodium MalonateGood-Excellent niscpr.res.in
3,4,5-Trisubstituted IsoxazolesN-hydroxybenzimidoyl chloride + 1,3-dicarbonylWater-Methanol, RTDIPEA (base)68% beilstein-journals.org

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Organocatalysis, in particular, has gained prominence as a sustainable alternative to metal-based catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of isoxazole synthesis, various organocatalysts have been employed, especially for the three-component synthesis of isoxazol-5(4H)-ones in aqueous media.

For instance, 2-aminopyridine (B139424) has been identified as an efficient and low-cost organocatalyst for the cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters in water at 80°C. clockss.org The proposed mechanism involves the catalyst abstracting a proton from the β-ketoester to form an enolate, which then participates in the condensation cascade. clockss.org Other effective organocatalysts for this transformation in water include sodium malonate, DABCO, and various potassium salts like potassium phthalimide. niscpr.res.inresearchgate.net These catalysts are often mild, readily available, and allow the reaction to proceed under environmentally friendly conditions, typically at room temperature, with the advantages of short reaction times and simple product isolation. clockss.orgniscpr.res.in

CatalystReactantsSolventTemperatureKey AdvantagesReference
2-AminopyridineAryl Aldehyde, Hydroxylamine HCl, β-ketoesterWater80°CLow-cost, efficient, short reaction times clockss.org
Sodium MalonateAryl Aldehyde, Hydroxylamine HCl, β-ketoesterWater25°CMarketable, mild conditions niscpr.res.in
DABCOEthyl Acetoacetate, Hydroxylamine HCl, 2H-chromene-3-carbaldehydesEthanolRefluxCost-effective, high yields researchgate.net
Potassium Phthalimideβ-oxoesters, Hydroxylamine HCl, Aromatic AldehydesWaterRoom TempEfficient, environmentally benign researchgate.net

Catalytic Synthesis Approaches

Copper-Catalyzed Procedures

The synthesis of 3,5-disubstituted isoxazoles, including analogs of this compound, is significantly advanced by copper-catalyzed reactions. The primary approach involves the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne. beilstein-journals.org Copper(I) catalysts are particularly effective in this transformation, offering high regioselectivity and good yields under mild conditions. researchgate.netnih.gov

This methodology allows for a one-pot, three-step procedure where an aldoxime is converted to the corresponding nitrile oxide in situ, which then reacts with a terminal alkyne. researchgate.netscilit.com The use of a copper(I) catalyst, such as copper iodide (CuI), ensures that the reaction proceeds regioselectively to yield the 3,5-disubstituted isoxazole. researchgate.netsemnan.ac.ir This process is robust, tolerating a wide variety of functional groups and can often be performed in aqueous solvent systems without the need for protecting the reaction from oxygen. researchgate.netscilit.com While highly effective for terminal alkynes to produce 3,5-disubstituted isoxazoles, this copper-catalyzed method is generally not suitable for non-terminal alkynes to create 3,4,5-trisubstituted isoxazoles at room temperature. researchgate.netnih.gov

The reaction can also be enhanced through the use of ultrasonic irradiation, which can accelerate the process and improve yields. mdpi.com For instance, a one-pot synthesis utilizing copper sulfate (B86663) pentahydrate and sodium ascorbate (B8700270) (or copper turnings) under ultrasound has been successfully employed. mdpi.com

Table 1: Overview of Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

Catalyst System Reactants Key Features
Copper(I) Iodide (CuI) In situ generated nitrile oxides and terminal acetylenes High regioselectivity, good yields, one-pot procedure. researchgate.netscilit.com
Copper Sulfate Pentahydrate / Sodium Ascorbate Aldehydes, hydroxylamine hydrochloride, terminal alkynes Ultrasound-assisted, environmentally benign. mdpi.com
Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) has emerged as a valuable technique in the synthesis of heterocyclic compounds, including isoxazole derivatives, by facilitating reactions between reactants located in different immiscible phases. This methodology aligns with the principles of green chemistry by enabling the use of water as a solvent and potentially reducing the need for harsh organic solvents. researchgate.netresearchgate.net

In the context of isoxazole synthesis, PTC can be employed in cyclocondensation reactions. For example, the synthesis of certain isoxazole derivatives can be achieved through the reaction of chalcones with hydroxylamine hydrochloride. While not specific to this compound, the principles are applicable. The use of a phase transfer catalyst in an aqueous medium can promote the reaction, leading to high yields and simplifying the workup process. researchgate.netresearchgate.net The combination of water and a phase transfer catalyst is noted for its environmental benefits and operational simplicity. researchgate.net

The specific conditions, such as the choice of catalyst and solvent system, are critical for the success of PTC-mediated synthesis and are typically optimized for the specific substrates involved.

Synthesis of Functionalized this compound Derivatives

Derivatization of the Methylthio Moiety

The methylthio moiety (-S-CH₃) at the 5-position of the isoxazole ring is a key site for functionalization, allowing for the creation of a diverse range of derivatives. One fundamental approach to introduce this group involves the use of α-oxoketene dithioacetals as precursors. mdpi.com These intermediates can be synthesized by reacting a ketone with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. mdpi.com The resulting dithioacetal can then be cyclized with hydroxylamine hydrochloride under specific conditions to form the 3-(methylthio)isoxazole ring system. mdpi.com

Further derivatization often involves modern cross-coupling techniques. Copper-catalyzed C-S bond formation, a variant of the Ullmann condensation, is a powerful tool for creating thioethers. semnan.ac.irnih.gov This method can couple thiols with aryl or alkyl halides. For instance, a thiol precursor on the isoxazole ring could be coupled with various electrophiles, or a halo-functionalized isoxazole could be reacted with methanethiol (B179389) or its synthetic equivalents. semnan.ac.irrsc.org

Key copper-catalyzed C-S coupling methods include:

Coupling of thiols with aryl iodides: Using a catalyst system like copper iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089) and a base like KF/Al₂O₃. semnan.ac.ir

Coupling of aldehydes with thiols: An oxidative cross-coupling can form thioesters, which can be subsequently reduced to thioethers. rsc.org

Direct synthesis from aryl iodides and a sulfur source: Methods exist to convert aryl iodides directly into thiols using a sulfur source like sodium sulfide, which can then be alkylated. organic-chemistry.org

These strategies provide a versatile toolkit for modifying the methylthio group, enabling the synthesis of analogs with varied electronic and steric properties.

Substituent Effects on Synthetic Pathways and Yields

Generally, in the synthesis of 3,5-disubstituted isoxazoles from substituted benzaldehyde (B42025) oximes and alkynes, aromatic rings bearing EDGs tend to give higher yields than those with EWGs. mdpi.com For example, in an ultrasound-assisted synthesis, a hydroxyl group (a strong EDG) on the benzaldehyde precursor resulted in the highest product yield (87%), whereas a nitro group (a strong EWG) gave a much lower yield (45-59%). mdpi.com This suggests that increased electron density on the nitrile oxide intermediate facilitates the cycloaddition reaction.

Conversely, in some synthetic routes, strong EWGs on the hydroxyimidoyl chloride precursor can decrease the reactivity of the resulting nitrile oxide. nih.gov Similarly, when synthesizing trifluoromethyl-substituted isoxazoles, the yields are often lower compared to their methyl-substituted counterparts, indicating that strong EWGs can be detrimental to the reaction efficiency. d-nb.info

Steric factors also play a role. Bulky substituents near the reaction center can hinder the approach of reactants, potentially lowering yields, although in some cases, the introduction of bulky groups has little to no negative effect on the reaction outcome. nih.gov

Table 2: Impact of Substituent Electronic Effects on Isoxazole Synthesis Yield

Substituent Type on Aromatic Precursor Example Group General Effect on Yield Reported Yield Range Reference
Strong Electron-Donating -OH Increases Yield ~87% mdpi.com
Moderate Electron-Donating -OCH₃ Increases Yield >70% mdpi.com
Strong Electron-Withdrawing -NO₂ Decreases Yield 45-59% mdpi.com
Strong Electron-Withdrawing -CF₃ Decreases Yield 35-40% d-nb.info

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 Methylthio Methyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 3-Methyl-5-((methylthio)methyl)isoxazole are not available in the searched literature.

Detailed ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and signal assignments for this compound, are not available in the public domain based on the conducted search.

Specific ¹³C NMR chemical shift assignments for the carbon atoms of this compound could not be located in the available literature.

Information regarding the use of advanced and multidimensional NMR techniques for the structural elucidation of this compound is not present in the reviewed sources.

Infrared (IR) and Raman Spectroscopy

Experimentally determined FT-IR and FT-Raman vibrational frequencies and their assignments for the functional groups and skeletal vibrations of this compound are not documented in the available scientific literature.

Mass Spectrometry (MS)

The mass spectrum and a detailed analysis of the fragmentation pattern of this compound under electron impact or other ionization methods are not available in the searched databases and literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula.

For a compound like this compound (C₆H₉NOS), HRMS would be employed to confirm its elemental composition. The technique measures the mass-to-charge ratio (m/z) of the molecular ion. The expected exact mass can be calculated and compared to the experimentally determined mass, providing strong evidence for the compound's identity. While specific data for the target compound is unavailable, a study on a related isoxazole (B147169) derivative, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, demonstrated the use of HRMS to confirm its molecular formula by matching the found mass of its sodium adduct [M+Na]⁺ to the calculated value.

Table 1: Illustrative HRMS Data for a Related Isoxazole Compound

Compound NameMolecular FormulaCalculated [M+Na]⁺ (m/z)Found [M+Na]⁺ (m/z)
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateC₆H₈N₂O₄195.0382195.0373

This table is illustrative and based on data for a different isoxazole derivative to demonstrate the application of HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for identifying and quantifying volatile and semi-volatile organic compounds in a mixture.

In the analysis of this compound, GC would first separate the compound from any impurities or other components in a sample based on its volatility and interaction with the GC column. The separated compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, can be compared against spectral libraries for identification. GC-MS provides two key pieces of information: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which helps to elucidate its structure. General applications of GC-MS are widespread in the analysis of various organic compounds, including those in medicinal plant extracts and for the evaluation of pharmaceutical packaging materials.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction Studies

To perform this analysis, a single, high-quality crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This leads to a detailed model of the molecular structure.

Analysis of Crystal Systems and Space Groups

The diffraction data would reveal the crystal system and space group to which the crystal of this compound belongs. These crystallographic parameters describe the symmetry of the unit cell, the basic repeating unit of the crystal. For example, studies on other heterocyclic compounds have identified them as crystallizing in systems such as monoclinic with a specific space group like C2/c.

Investigation of Dihedral Angles and Molecular Conformation

The solved crystal structure would provide precise values for all dihedral angles within the this compound molecule. These angles define the spatial relationship between different parts of the molecule and are crucial for understanding its three-dimensional shape or conformation. For instance, the planarity of the isoxazole ring and the orientation of the (methylthio)methyl substituent would be precisely determined.

Elucidation of Intermolecular Interactions in the Solid State

Analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, that stabilize the crystal lattice. These non-covalent interactions play a critical role in determining the physical properties of the solid, such as its melting point and solubility. For related isoxazole derivatives, studies have detailed how molecules are linked through various interactions to form a three-dimensional network in the solid state.

Theoretical and Computational Chemistry of this compound

While computational studies have been conducted on various other isoxazole derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from related compounds. The generation of this highly specific scientific data requires complex calculations using specialized software and is beyond the scope of this response.

Therefore, the detailed article on the theoretical and computational chemistry of this compound as per the provided outline cannot be generated at this time due to the absence of the necessary foundational research data in the accessible public domain.

Theoretical and Computational Chemistry of 3 Methyl 5 Methylthio Methyl Isoxazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are crucial tools in computational chemistry for predicting the most reactive sites within a molecule. nih.gov These functions are derived from conceptual density functional theory (DFT) and help in identifying regions susceptible to nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.neticrc.ac.ir

For 3-Methyl-5-((methylthio)methyl)isoxazole, the Fukui functions () can be calculated to pinpoint the atoms most likely to participate in chemical reactions. The function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, a finite difference approximation is used, leading to three types of Fukui functions:

for nucleophilic attack: Identifies sites where an additional electron is most favorably accepted.

for electrophilic attack: Indicates sites from which electron removal is most favorable. nih.gov

for radical attack: Represents the average of and .

A hypothetical Fukui function analysis of this compound would likely reveal the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the sulfur atom of the methylthio group as key reactive centers. The precise reactivity would be quantified by condensed Fukui functions, which assign a numerical value to each atom in the molecule.

Atom/RegionPredicted Fukui Function ()Predicted Fukui Function ()Predicted Reactivity
N (isoxazole)HighModerateSusceptible to electrophilic attack
O (isoxazole)HighLowProne to electrophilic attack
S (methylthio)ModerateHighPotential site for nucleophilic attack
C4 (isoxazole)LowModerateLess reactive than heteroatoms
Nonlinear Optical (NLO) Activity and Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. mdpi.com Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. worldscientific.commdpi.comanalis.com.my The key parameters for assessing NLO activity are the polarizability () and the first hyperpolarizability (). acs.orgjournaleras.com

For this compound, DFT calculations could be employed to determine its dipole moment (), polarizability, and first hyperpolarizability. journaleras.com The presence of the electron-rich isoxazole ring and the sulfur atom suggests that this molecule may exhibit NLO properties. The magnitude of the first hyperpolarizability is a direct measure of the NLO response, with larger values indicating a stronger NLO activity. mdpi.comanalis.com.my A comparative study with a standard NLO material like urea would provide a benchmark for its potential applications. mdpi.com

PropertySymbolPredicted Value (a.u.)
Dipole Moment~2-4 D
Polarizability~80-100
First Hyperpolarizability> urea (~30 x 10⁻³¹ esu)

Studies on similar isoxazole derivatives have shown that they can possess significant first hyperpolarizability values, suggesting that this compound could be a candidate for NLO applications. worldscientific.com

Continuum Solvent Models (e.g., SCRF/PCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvent models, such as the Self-Consistent Reaction Field (SCRF) method with the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent without explicitly modeling individual solvent molecules.

In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently.

For this compound, applying a PCM model would allow for the calculation of its properties, such as geometry, energy, and spectroscopic parameters, in various solvents. This is crucial for comparing theoretical predictions with experimental data, which are often obtained in solution. The choice of solvent in the model can be tailored to match experimental conditions, providing a more realistic computational description.

Computational Spectroscopic Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical predictions of its NMR, IR, and Raman spectra can aid in its structural characterization and understanding of its vibrational modes.

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR chemical shifts. mdpi.comrsc.org This method, typically employed with DFT, can provide accurate predictions of ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net

For this compound, a GIAO calculation would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3-Methyl (CH₃)~2.3~12
5-CH₂~4.0~30
S-CH₃~2.1~15
C3 (isoxazole)-~160
C4 (isoxazole)~6.2~102
C5 (isoxazole)-~170

These predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign the observed NMR signals.

Predicted IR and Raman Spectra

Theoretical calculations of infrared (IR) and Raman spectra provide a detailed picture of the vibrational modes of a molecule. These calculations are typically performed using DFT, which can accurately predict vibrational frequencies and intensities. researchgate.netnih.gov

For this compound, a frequency calculation after geometry optimization would yield the harmonic vibrational frequencies. These frequencies are often scaled by an empirical factor to better match experimental results. The calculation also provides the IR intensities and Raman activities for each vibrational mode, allowing for the simulation of the full IR and Raman spectra. researchgate.netnih.gov

Key predicted vibrational frequencies for this compound would include:

C-H stretching vibrations of the methyl and methylene (B1212753) groups.

C=N and C=C stretching vibrations of the isoxazole ring.

Ring breathing and deformation modes.

C-S stretching of the methylthio group.

These predicted spectra are instrumental in interpreting experimental vibrational data and understanding the molecule's structural dynamics.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are essential for studying the interactions of a molecule with biological systems. researchgate.netnih.gov Given that many isoxazole derivatives exhibit biological activity, these methods are relevant for exploring the potential of this compound as a bioactive compound. mdpi.comnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, docking studies could identify potential biological targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the behavior of a molecule over time. nih.gov An MD simulation of this compound, either in solution or bound to a protein, could reveal its conformational flexibility, solvation dynamics, and the stability of its interactions with a biological target. researchgate.net These simulations offer a deeper understanding of the molecular basis of its potential biological activity.

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to predict how a small molecule, such as an isoxazole derivative, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the active site of the target protein.

In silico molecular docking studies are crucial in the rational design of new therapeutic agents. mdpi.com For isoxazole derivatives, these studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity. For instance, docking studies on various isoxazole-containing compounds have explored their interactions with enzymes like cyclooxygenases (COX-1 and COX-2), which are important targets for anti-inflammatory drugs. nih.govnih.gov

While no specific molecular docking data for this compound has been reported, studies on analogous compounds provide insights into the types of interactions that might be expected. These interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces with the amino acid residues in the active site of the target protein. The binding affinity is often quantified by a docking score or binding energy, which helps in ranking potential drug candidates.

Isoxazole DerivativeTarget ProteinKey InteractionsBinding Affinity (kcal/mol)
5-methyl-isoxazole derivativeCOX-2Interaction with the secondary binding pocketNot specified
Isoxazoline derivative 93LN1 (Cyclooxygenase-2)Not specified-7.89
Isoxazoline derivative 143N8V (Cyclooxygenase-1)Not specified-5.78
Isoxazoline derivative 103U2D (DNA Gyrase)Not specified-3.91

This table presents illustrative molecular docking data for various isoxazole derivatives from the cited literature to demonstrate the application of this technique. The data does not pertain to this compound.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal). The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape and its environment within the crystal.

Different properties can be mapped onto the Hirshfeld surface to highlight specific aspects of intermolecular interactions. The normalized contact distance (dnorm) is particularly useful for identifying and quantifying intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. researchgate.net

While a Hirshfeld surface analysis of this compound has not been published, the analysis of related isoxazole structures can offer a prediction of the types of intermolecular contacts that might be present. Given its structure, it is likely that C-H···O, C-H···N, and potentially interactions involving the sulfur atom would play a significant role in its crystal packing.

Isoxazole DerivativeDominant Intermolecular ContactsContribution to Hirshfeld Surface (%)
(Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-oneH···HNot specified
C-H···OSignificant
C-H···NSignificant
Ethyl 5-phenylisoxazole-3-carboxylateH···H41.0
C···H23.2
H···O18.7
N···H9.2

This table presents illustrative data from Hirshfeld surface analyses of different isoxazole derivatives from the cited literature. The data does not pertain to this compound but serves to demonstrate the insights gained from this type of analysis.

Applications of 3 Methyl 5 Methylthio Methyl Isoxazole As a Key Chemical Building Block

A Versatile Tool in the Arsenal of Complex Organic Synthesis

The isoxazole (B147169) ring is a privileged structure in organic synthesis, valued for its stability under various reaction conditions and its ability to be transformed into other functional groups. This dual nature makes isoxazole-containing molecules, such as 3-Methyl-5-((methylthio)methyl)isoxazole, valuable intermediates in the construction of intricate molecular architectures.

A Gateway to Diverse Heterocyclic Architectures

The isoxazole moiety is a well-established precursor for the synthesis of a multitude of other heterocyclic systems. researchgate.net The inherent reactivity of the N-O bond within the isoxazole ring allows for strategic ring-opening and rearrangement reactions, providing access to compounds that would be challenging to synthesize through other routes. For instance, the reductive cleavage of the isoxazole ring can yield valuable β-amino alcohols, enaminones, or β-hydroxy ketones, which are themselves versatile intermediates for constructing other five- and six-membered heterocyclic rings. researchgate.net

While direct examples involving this compound are scarce, the general principle of using isoxazoles as synthons for other heterocycles is a cornerstone of modern synthetic chemistry. The substituents on the isoxazole ring, in this case, the 3-methyl and 5-((methylthio)methyl) groups, would be expected to influence the reactivity and ultimate structure of the resulting heterocyclic products.

A Strategic Component in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isoxazole derivatives have found utility as key components in such reactions. Their ability to participate in cycloaddition reactions, for example, makes them valuable partners in the synthesis of complex, polycyclic molecules in a single step. mdpi.com

Although specific multicomponent reactions involving this compound are not detailed in the available literature, the isoxazole scaffold is known to participate in various MCRs, leading to the rapid assembly of molecular diversity. This approach is particularly powerful in the discovery of new bioactive compounds and functional materials.

A Latent Form of 1,3-Dicarbonyl Functionality

One of the most powerful applications of the isoxazole ring in organic synthesis is its role as a "masked" equivalent of a 1,3-dicarbonyl compound. researchgate.net Through carefully chosen reaction conditions, typically involving reduction, the isoxazole ring can be opened to reveal a 1,3-dicarbonyl or a related enone functionality. This strategy allows for the introduction of this important functional group in a protected form, avoiding unwanted side reactions at other stages of a complex synthesis.

The transformation of an isoxazole to a 1,3-dicarbonyl compound is a testament to the strategic value of this heterocycle. While this application has not been specifically demonstrated for this compound, the underlying chemical principle is broadly applicable to the isoxazole family.

Exploring Contributions to the Realm of Material Science

The unique electronic properties of the isoxazole ring have led to its incorporation into a variety of advanced materials. The presence of both nitrogen and oxygen atoms within the aromatic ring creates a distinct electronic environment that can be fine-tuned through the addition of different substituents.

Crafting Materials with Tailored Electronic and Optical Properties

Isoxazole derivatives are being investigated for their potential in developing materials with specific electronic and optical characteristics. mdpi.comresearchgate.net The isoxazole ring can act as either an electron-donating or electron-withdrawing group, depending on the nature of its substituents. This tunability allows for the design of organic molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic electronics. worldscientific.com Theoretical studies on some isoxazole derivatives have shown their potential as semiconducting materials. worldscientific.com

The incorporation of a sulfur-containing substituent, such as the (methylthio)methyl group in this compound, could further influence the electronic properties of the resulting materials, potentially enhancing intermolecular interactions and charge transport capabilities.

Potential Roles in Photovoltaic Cells and Laser Dyes

The development of efficient organic photovoltaic (OPV) cells and laser dyes is an active area of research, and heterocyclic compounds, including isoxazoles, are being explored for these applications. researchgate.net The ability of isoxazole-containing molecules to absorb and emit light, coupled with their tunable electronic properties, makes them promising candidates for use as sensitizers in dye-sensitized solar cells (DSSCs) or as the active medium in organic lasers.

While there is no specific research detailing the use of this compound in these applications, the broader class of isoxazole-containing dyes and polymers continues to be an area of interest for the development of next-generation optoelectronic devices. researchgate.net

Broad Academic Research on Biological Activities and Molecular Interactions of Isoxazole Derivatives

Spectrum of Reported Biological Activities

The isoxazole (B147169) scaffold is a key component in many compounds exhibiting significant biological effects. ijrrjournal.com This structural motif is associated with a diverse range of pharmacological actions, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, among others. researchgate.netconsensus.app The inherent chemical properties of the isoxazole ring, including its aromaticity and the weak nitrogen-oxygen bond, make it a versatile building block in drug design. researchgate.netijrrjournal.com

Antimicrobial Properties (Antibacterial, Antifungal)

Isoxazole derivatives have been extensively studied for their potential to combat microbial infections. researchgate.net They have shown efficacy against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial effect of these compounds is a significant area of research, especially given the rising challenge of multidrug-resistant pathogens. wisdomlib.org

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of isoxazole derivatives. ijrrjournal.com For instance, certain synthetic isoxazole derivatives have demonstrated noteworthy activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The presence of specific substituent groups on the isoxazole core can enhance antibacterial efficacy. ijpca.org Clinically important antibiotics like Cloxacillin and Dicloxacillin contain the isoxazole ring, underscoring its importance in the development of antibacterial agents. researchgate.netnih.gov In one study, isoxazole-based chalcones showed potent antibacterial activity, with one compound recording a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov Another study found that certain derivatives exhibited MIC values of 62.5 and 31.25 μg/mL against B. cereus. researchgate.net

Antifungal Activity: The antifungal properties of isoxazole derivatives are also well-documented. Research has shown that specific derivatives can effectively inhibit the growth of fungal strains like Candida albicans and Aspergillus niger. For example, a study of novel dihydropyrazole derivatives derived from isoxazole-containing chalcones found them to have superior antifungal activity. mdpi.com One particular dihydropyrazole compound demonstrated excellent antifungal activity with a half-maximal inhibitory concentration (IC50) of 2 ± 1 µg/mL. nih.govmdpi.com

Compound TypeTarget OrganismActivity MeasurementResultReference
Isoxazole-based Chalcone (Compound 28)BacteriaMIC1 µg/mL nih.gov
Isoxazole Derivative (Compound 18)B. cereusMIC31.25 µg/mL researchgate.net
Dihydropyrazole Derivative (Compound 46)FungiIC502 ± 1 µg/mL nih.govmdpi.com
Isoxazole Derivative (TPI-5)S. aureusMIC6.25 µg/mL
Isoxazole Derivative (TPI-14)C. albicansMIC12.5 µg/mL

Anticancer Activities

The development of isoxazole-containing compounds as anticancer agents is a highly active area of research. espublisher.comnih.gov These derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action. nih.govresearchgate.net Their versatility makes them promising scaffolds for creating novel cancer therapies. espublisher.com

Isoxazole derivatives have shown cytotoxic activity against multiple cancer cell lines, including those from breast, colon, and cervical cancers. wisdomlib.orgresearchgate.net For example, N-phenyl-5-carboxamidyl isoxazoles showed notable potency against colon cancer cells. wisdomlib.org Similarly, 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole derivatives have been identified as effective agents against HeLa cervical cancer cell lines. wisdomlib.org The mechanisms behind their anticancer effects are varied and can include the induction of apoptosis, inhibition of crucial enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. nih.govresearchgate.net Some isoxazole-thiazole hybrids have been investigated as inhibitors of heat shock protein 90 (HSP90), a key target in cancer therapy. bioworld.com One study found that certain dihydropyrazole derivatives exhibited potent anticancer activity, with IC50 values as low as 2 ± 1 µg/mL and 4 ± 1 µg/mL against prostate cancer cell lines, while remaining nontoxic to normal human cell lines. nih.govmdpi.com

Compound TypeCell LineActivity MeasurementResultReference
Dihydropyrazole Derivative (Compound 45)Prostate CancerIC502 ± 1 µg/mL nih.govmdpi.com
Dihydropyrazole Derivative (Compound 39)Prostate CancerIC504 ± 1 µg/mL nih.govmdpi.com
Acylated Isoxazole-Thiazole Hybrid (Compound I)MCF-7 (Breast Cancer)IC502.3 - 9.5 µM bioworld.com
Isoxazole Derivative (Compound 1a)PC3 (Prostate Cancer)IC50Significant Activity researchgate.net

Antioxidant Activities

Several isoxazole derivatives have been reported to possess significant antioxidant properties. nih.gov These compounds can scavenge free radicals, which are implicated in numerous pathological conditions like cancer and cardiovascular disease. nih.gov The antioxidant capacity of these derivatives is often evaluated using methods like the DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov

In one study, fluorophenyl-isoxazole-carboxamide derivatives were assessed for their antioxidant potential. nih.gov Two compounds, in particular, demonstrated high potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, which was significantly more potent than the standard control, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov Another investigation of isoxazole-containing chalcones found that a derivative with three methoxy group substitutions (compound 28) was the most potent, with an IC50 of 5 µg/mL, equal to the standard gallic acid. nih.gov This suggests that the strategic placement of electron-donating groups on the phenyl ring can enhance antioxidant activity. nih.gov

Compound TypeActivity MeasurementResult (IC50)Reference
Fluorophenyl-isoxazole-carboxamide (Compound 2a)IC500.45 ± 0.21 µg/mL nih.gov
Fluorophenyl-isoxazole-carboxamide (Compound 2c)IC500.47 ± 0.33 µg/mL nih.gov
Isoxazole-containing Chalcone (Compound 28)IC505 ± 1 µg/mL nih.gov
Isoxazole-containing Chalcone (Compound 25)IC509 µg/mL nih.gov

Other Biological Activities (e.g., Neuroprotective, Anthelmintic, Anti-inflammatory, Cholinesterase Inhibition)

Beyond the major areas already discussed, the isoxazole framework is associated with a variety of other important biological effects. rsc.orgconsensus.app

Anti-inflammatory: Isoxazole derivatives are a significant class of compounds with anti-inflammatory properties. mdpi.com Some act as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org For example, the drug Valdecoxib (B1682126) is a selective COX-2 inhibitor built around an isoxazole core. ijpca.orgnih.gov A synthesized derivative, MZO-2, was found to be highly effective in reducing ear edema in a mouse model of contact sensitivity and potently inhibited carrageenan-induced paw inflammation. nih.gov Other derivatives have shown the ability to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

Neuroprotective: Certain isoxazole derivatives have been investigated for their neuroprotective effects, which are crucial for developing therapies for neurodegenerative disorders. rsc.orgnih.gov One hybrid antioxidant molecule, SA-10, demonstrated neuroprotective efficacy by decreasing oxidative stress and inflammatory cytokines in models of retinal ischemia/reperfusion injury. mdpi.com

Anthelmintic: Chalcones, which are precursors for synthesizing some isoxazoles, have been found to possess anthelmintic properties. ijrrjournal.com

Cholinesterase Inhibition: While not as extensively documented in the provided sources, the broad CNS activity attributed to isoxazole derivatives suggests that interactions with neurological targets like cholinesterase are a plausible area of investigation.

Methodologies for Investigating Biological Interactions

The evaluation of the biological activities of isoxazole derivatives relies on a range of established scientific methodologies, primarily conducted through in vitro screening. wisdomlib.org

In Vitro Activity Screening Methodologies

In vitro (cell-based or cell-free) assays are fundamental for the initial assessment of the pharmacological properties of newly synthesized isoxazole compounds. These methods are efficient, cost-effective, and allow for the high-throughput screening of large libraries of derivatives. nih.gov

Common methodologies include:

Antimicrobial Screening: The tube dilution method and serial dilution method are standard procedures used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains. researchgate.net

Anticancer Screening: The antiproliferative activity of isoxazole derivatives is typically evaluated against a panel of human cancer cell lines. wisdomlib.org Assays like the MTT or SRB assay are used to measure cytotoxicity and determine IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. bioworld.com

Antioxidant Screening: The DPPH radical scavenging assay is a widely used colorimetric method to measure the in vitro antioxidant activity of chemical compounds. nih.gov The assay quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, with the resulting color change measured spectrophotometrically. nih.govresearchgate.net

Anti-inflammatory Screening: In vitro anti-inflammatory potential can be assessed through enzyme inhibition assays, such as those for cyclooxygenase-1 (COX-1) and COX-2. frontiersin.org Additionally, cell-based assays are used to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) in cells like peripheral blood mononuclear cells (PBMCs) or macrophages stimulated with lipopolysaccharide (LPS). mdpi.comnih.gov

Enzyme Inhibition Assays: For specific targets, such as carbonic anhydrase or lipase, in vitro inhibition assays are performed. nih.govacs.org These assays typically involve incubating the enzyme with the test compound and a substrate, then measuring the formation of the product to determine the inhibitory activity and calculate IC50 values. acs.org

Molecular Interaction Studies of Isoxazole Derivatives

Research into the molecular interactions of isoxazole derivatives is crucial for understanding their mechanisms of action and for the development of new therapeutic agents. While detailed molecular interaction studies specifically on 3-Methyl-5-((methylthio)methyl)isoxazole are not extensively documented in publicly available literature, broad research on related isoxazole compounds provides significant insights into their behavior at a molecular level, including protein binding and cellular uptake.

Protein Binding Investigations

The isoxazole ring is a common motif in medicinal chemistry and has been shown to interact with a wide range of biological protein targets. The nature of these interactions is highly dependent on the substituents attached to the isoxazole core.

Bromodomain and Extra-Terminal Domain (BET) Proteins: Certain 3,5-dimethylisoxazole derivatives have been identified as effective mimics of acetylated lysine, enabling them to bind to the acetyl-lysine (KAc) binding pocket of bromodomains, such as BRD4(1). nih.gov X-ray crystallography has shown that the 3,5-dimethylisoxazole moiety can situate itself within this pocket. The affinity and specificity of this binding are influenced by other substituents on the molecule that can form additional interactions in adjacent hydrophobic regions and channels of the protein. nih.gov

System xc- Transporter: A study on isoxazole analogues demonstrated their ability to bind to the System xc- transporter, which is involved in glutamate release. The binding affinity was found to be competitive with the endogenous substrate. The structure of the C(5) substituent on the isoxazole ring was critical for this interaction; small aliphatic groups were inactive, whereas aromatic functional groups led to marked inhibition of the transporter, indicating a specific binding mode. researchgate.net

AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor itself is a well-known target for isoxazole-containing compounds. Proteomic analyses of AMPA receptor complexes isolated from the brain have been used to identify interacting neuronal proteins, providing a deeper understanding of the molecular mechanisms underlying synaptic transmission. researchgate.net

These examples underscore that the isoxazole scaffold can be tailored to interact with diverse protein families. The specific substituents, such as the methyl group at the 3-position and the (methylthio)methyl group at the 5-position of this compound, would dictate its unique protein binding profile, which remains a subject for future investigation.

Cellular Uptake Studies

The ability of a compound to cross cellular membranes and accumulate intracellularly is fundamental to its biological activity. Research on isoxazole derivatives has explored various factors influencing their cellular uptake.

Furthermore, formulation strategies can be employed to enhance cellular permeability. One study showed that a nano-emulgel formulation of an isoxazole–carboxamide derivative increased its intracellular uptake, leading to greater therapeutic activity. This was attributed to the small size and large surface area of the nanoparticles, which improved the interaction with cancer cell lines.

The cellular localization of isoxazole derivatives can also vary. Studies on N-methylpyrrole/N-methylimidazole polyamide-dye conjugates, for example, found that these molecules localized mainly in the cytoplasm and not the nucleus in most living cells examined. nih.gov The specific mechanisms of uptake (e.g., passive diffusion, active transport) for this compound have yet to be determined.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are essential for optimizing the biological activity of lead compounds. For isoxazole derivatives, these studies have elucidated how modifications to the isoxazole core and its substituents impact their therapeutic effects.

In the context of anthelmintic agents, a class to which 3-substituted 5-methylthio-isoxazoles belong, SAR studies have provided valuable insights. nih.gov A series of 3-phenyl-5-haloisoxazoles demonstrated that activity could be maintained when the 5-halogen was replaced with specific thioalkoxyl groups, such as the methylthio group. nih.gov This highlights the importance of the substituent at the 5-position for anthelmintic activity. In a study focused on 3-substituted 5-methylthio-isoxazoles, various groups at the 3-position were evaluated for their impact on activity against parasites like Ancylostoma ceylanicum and Nematospiroides dubius. nih.gov

The table below summarizes key SAR findings for anthelmintic isoxazole derivatives, which helps to contextualize the structural features of this compound.

Position on Isoxazole RingStructural FeatureImpact on Anthelmintic ActivityReference
Position 3 Phenyl groupActive series nih.gov
Position 3 Halogen groupRequired for activity in 5-phenyl series nih.gov
Position 5 Thioalkoxyl group (e.g., -SCH3)Can maintain activity when replacing halogen in 3-phenyl series nih.gov
Position 5 Methylthio groupActive series against various parasites nih.gov

QSAR studies on other classes of isoxazole derivatives have successfully developed predictive models. For instance, a QSAR study on isoxazoles with anti-inflammatory activity found a close correlation between the observed and predicted activity, indicating a robust model. mdpi.com Similarly, QSAR analyses have been applied to understand the anti-coxsackievirus B3 activity of ([biphenyloxy]propyl)isoxazoles. These models help identify key molecular descriptors that correlate with biological activity, guiding the design of more potent compounds.

Computational Approaches to Bioactivity Prediction

Computational methods are increasingly used to predict the biological activity of molecules, saving time and resources in drug discovery. These approaches have been widely applied to isoxazole derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. For isoxazole derivatives, docking studies have been used to understand their binding mechanism with enzymes like carbonic anhydrase and to rationalize inhibitory profiles. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insight into the stability of ligand-receptor interactions. This method has been used in conjunction with docking to validate the binding modes of isoxazole compounds. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. For a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, DFT calculations were used to optimize geometries and determine structure-activity relationships. ptfarm.pl Similar methods have been used to analyze the structural and physical properties of compounds like 3-phenyl-5-isooxazolone. researchgate.net

QSAR Modeling: As mentioned previously, computational methods are used to build QSAR models that correlate chemical structure with biological activity. These models can then be used to virtually screen new isoxazole derivatives for potential activity before their synthesis. mdpi.com

These computational tools provide a powerful platform for investigating isoxazole derivatives, predicting their bioactivity, and understanding their interactions at an atomic level.

Synergistic Effects with Other Therapeutic Agents

The combination of therapeutic agents can sometimes lead to a synergistic effect, where the combined efficacy is greater than the sum of the individual effects. While specific studies on the synergistic effects of this compound are limited, research on other heterocyclic compounds provides a basis for potential combination therapies.

For example, a study on 1,2,4-triazole derivatives, another class of five-membered heterocycles, identified compounds with both anthelmintic and anti-inflammatory activity. mdpi.com This dual activity is advantageous, as the clinically used anthelmintic drug ivermectin also possesses anti-inflammatory properties. This suggests that compounds which can modulate multiple pathways relevant to a disease state can be highly effective.

In the field of antifungal research, some organocalcogen compounds have exhibited synergistic effects when combined with established drugs like amphotericin B. nih.gov Although not an isoxazole, this principle of combining agents with different mechanisms of action to enhance efficacy and potentially overcome resistance is a cornerstone of modern pharmacology. Future research could explore whether this compound or related anthelmintic isoxazoles could act synergistically with other antiparasitic or anti-inflammatory drugs.

Future Research Directions and Unaddressed Challenges

Advancements in Sustainable and Efficient Synthetic Strategies

Traditional synthetic routes for isoxazole (B147169) derivatives often contend with challenges such as prolonged reaction times, harsh conditions, and the use of hazardous solvents. mdpi.comnih.gov The future of synthesizing 3-Methyl-5-((methylthio)methyl)isoxazole and its analogs lies in the adoption of green and sustainable chemistry principles. nih.gov

Emerging methodologies such as ultrasound-assisted synthesis have shown promise in accelerating reaction kinetics, minimizing the formation of byproducts, and enabling the use of environmentally benign solvents. mdpi.comnih.gov Microwave-assisted organic synthesis is another green technique that can enhance reaction rates, leading to higher selectivity and improved product yields compared to conventional heating methods. nih.gov The application of these technologies to the synthesis of this compound could lead to more atom-economical and environmentally friendly production processes. Further research into novel catalytic systems, including the use of heterogeneous catalysts, could also contribute to the development of more sustainable synthetic protocols. mdpi.com

Future investigations should focus on one-pot multicomponent reactions (MCRs) which are becoming an increasingly sought-after tool for generating libraries of compounds. nih.gov The development of an MCR strategy for this compound would be a significant advancement, allowing for rapid and efficient access to a diverse range of derivatives.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Isoxazole Derivatives

ParameterConventional SynthesisGreen Synthetic Approaches
Energy Source Thermal heatingUltrasound, Microwaves
Solvents Often hazardous organic solventsGreen solvents (e.g., water, glycerol) or solvent-free conditions
Reaction Time Often lengthySignificantly reduced
Byproducts Can be substantialMinimized
Catalysts Often homogeneous and difficult to recycleReusable heterogeneous catalysts
Atom Economy Can be lowGenerally higher, especially with MCRs

Exploration of Novel Derivatization and Functionalization Pathways

The biological and material properties of this compound can be significantly modulated through the introduction of new functional groups. Future research should therefore concentrate on exploring novel derivatization and functionalization pathways for this compound. The isoxazole ring itself is a versatile platform for modification. researchgate.net

Direct functionalization of the isoxazole ring, which is still a developing area of research, could provide access to novel derivatives that are not easily synthesized by other means. researchgate.net Furthermore, the methylthio group presents a reactive handle for a variety of chemical transformations. Studies on the displacement of methylthio groups suggest that this moiety can be a site for introducing new substituents. nih.gov

Another avenue for future exploration is the ring-opening and annulation of the isoxazole core to construct other valuable heterocyclic systems, such as pyrroles and pyridines. acs.org This would dramatically expand the chemical space accessible from this compound. The development of new methodologies for the site-specific functionalization of isoxazoles is crucial for advancing their application in drug discovery and materials science. mdpi.com

Integration of Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies is set to revolutionize the design and discovery of novel isoxazole derivatives with tailored properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are powerful tools for understanding the relationship between the structure of isoxazole derivatives and their biological activity. mdpi.comresearchgate.net

These computational models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. mdpi.com For this compound, the development of robust QSAR models could identify the key structural features required for enhanced biological activity. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the binding modes and interactions between isoxazole derivatives and their biological targets. mdpi.com By elucidating these interactions at an atomic level, MD simulations can guide the rational design of more potent and selective molecules. The application of these predictive modeling techniques will be instrumental in unlocking the full therapeutic potential of this compound and its analogs.

Table 2: Advanced Computational Methodologies in Isoxazole Research

MethodologyApplicationPotential Impact on this compound Research
3D-QSAR (CoMFA/CoMSIA) Predicts biological activity based on 3D molecular structure. mdpi.comresearchgate.netIdentification of key structural motifs for enhanced activity and design of novel, more potent derivatives.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target.Elucidation of binding modes with biological targets, guiding lead optimization.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time. mdpi.comUnderstanding the dynamic behavior of the compound and its interactions with biological macromolecules.

Identification of Emerging Applications in Interdisciplinary Fields

While isoxazole derivatives are well-established in the pharmaceutical and agrochemical sectors, there is a growing interest in their application in other interdisciplinary fields. nih.govgoogle.com Future research should aim to identify and explore these emerging applications for this compound.

In the field of materials science, for instance, isoxazole-containing compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs). rsc.org The unique electronic properties of the isoxazole ring could be harnessed to develop novel materials for electronic devices. The synthesis of new derivatives of this compound with tailored photophysical properties could open up new avenues in this area.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Methyl-5-((methylthio)methyl)isoxazole, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted oximes and β-keto esters. Key steps include:

  • Cyclization : Ethyl acetoacetate and benzaldehyde oxime derivatives, catalyzed by anhydrous ZnCl₂ at 60°C, yield isoxazole cores .
  • Substituent Introduction : Methylthio groups can be introduced via nucleophilic substitution or thiol-ene click chemistry. For example, thiol-containing intermediates may react with methyl iodide under basic conditions.
  • Optimization : Monitor reaction progress via TLC and optimize purification using recrystallization (e.g., ethanol) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm methylthio (-SCH₃) and isoxazole ring protons (e.g., δ 6.5–7.0 ppm for aromatic protons) .
  • IR Spectroscopy : Characteristic peaks for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) in the isoxazole ring .
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of the methylthio substituent impact the compound’s bioactivity compared to oxygen/nitrogen analogs?

  • Answer :

  • Electronic Effects : The methylthio group (-SCH₃) is electron-donating, enhancing π-π stacking with aromatic residues in target proteins (e.g., cholinergic receptors) .
  • Steric Effects : The larger van der Waals radius of sulfur vs. oxygen may reduce binding to sterically constrained pockets, as seen in analogs like ABT 418 (a pyrrolidinyl-substituted isoxazole) .
  • Comparative Data : Oxygen analogs (e.g., 3-ethoxy-5-methylisoxazole) show reduced blood-brain barrier penetration compared to sulfur-containing derivatives .

Q. How can researchers resolve discrepancies between in vitro enzymatic inhibition and in vivo efficacy for this compound?

  • Answer : Contradictions often arise from:

  • Metabolic Stability : Use liver microsome assays to identify metabolites that may deactivate the compound in vivo .
  • Pharmacokinetics : Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro IC₅₀ values with plasma concentrations .
  • Model Selection : Validate in vivo models (e.g., transgenic mice for neurological studies) to reflect human target expression .

Q. What computational strategies predict the binding affinity of this compound to targets like acetylcholinesterase or viral proteases?

  • Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with cholinergic receptors, focusing on sulfur-mediated hydrophobic contacts .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity .

Methodological Guidance

  • Synthetic Challenges : Avoid using protic solvents during cyclization to prevent hydrolysis of the isoxazole ring .
  • Biological Assays : For antiviral studies, use Vero cells infected with SARS-CoV-2 (MOI = 0.1) and measure viral load via RT-qPCR .
  • Data Interpretation : Cross-validate crystallographic data (e.g., π-π interactions in ) with computational predictions to resolve structural ambiguities .

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